molecular formula C8H8FNO2 B1452081 Ethyl 3-fluoropyridine-2-carboxylate CAS No. 1187732-69-9

Ethyl 3-fluoropyridine-2-carboxylate

Cat. No.: B1452081
CAS No.: 1187732-69-9
M. Wt: 169.15 g/mol
InChI Key: RSPHTIQPMLLATO-UHFFFAOYSA-N
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Description

Ethyl 3-fluoropyridine-2-carboxylate is an organic compound that belongs to the class of fluoropyridines It is characterized by the presence of a fluorine atom at the third position and an ethyl ester group at the second position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-fluoropyridine-2-carboxylate typically involves the fluorination of pyridine derivatives. One common method is the nucleophilic substitution reaction where a suitable leaving group on the pyridine ring is replaced by a fluorine atom. For example, 3-bromo-2-nitropyridine can be reacted with a fluoride source such as tetrabutylammonium fluoride in a solvent like dimethylformamide at room temperature to yield 3-fluoropyridine-2-carboxylate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of reagents and solvents may be optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-fluoropyridine-2-carboxylate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Tetrabutylammonium fluoride in dimethylformamide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed

    Nucleophilic Substitution: Various substituted pyridines depending on the nucleophile used.

    Reduction: 3-fluoropyridine-2-methanol.

    Hydrolysis: 3-fluoropyridine-2-carboxylic acid.

Scientific Research Applications

Ethyl 3-fluoropyridine-2-carboxylate has several applications in scientific research:

    Pharmaceuticals: It serves as a building block for the synthesis of various biologically active compounds, including potential drug candidates.

    Agrochemicals: It is used in the development of herbicides and insecticides due to its ability to interact with biological targets in pests.

    Materials Science: It is employed in the synthesis of advanced materials with unique electronic and optical properties.

Comparison with Similar Compounds

Ethyl 3-fluoropyridine-2-carboxylate can be compared with other fluoropyridine derivatives such as:

  • Ethyl 2-fluoropyridine-3-carboxylate
  • Ethyl 4-fluoropyridine-2-carboxylate
  • Ethyl 3-chloropyridine-2-carboxylate

Uniqueness

The unique positioning of the fluorine atom at the third position and the ethyl ester group at the second position of the pyridine ring in this compound imparts distinct chemical properties. This configuration can influence the compound’s reactivity, binding affinity, and overall stability, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

ethyl 3-fluoropyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO2/c1-2-12-8(11)7-6(9)4-3-5-10-7/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSPHTIQPMLLATO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC=N1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80673276
Record name Ethyl 3-fluoropyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80673276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187732-69-9
Record name 2-Pyridinecarboxylic acid, 3-fluoro-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187732-69-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-fluoropyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80673276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 3-fluoropyridine-2-carboxylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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